5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides in good overall yields and in 80–100% purity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a phenyl group, and a thiophene group. The pyrrolidine ring is a five-membered nitrogen heterocycle . The thiophene group is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the transformation of itaconic acid and the subsequent amidation with aliphatic amines . The pyrrolidine ring in this compound can undergo various chemical reactions due to its sp3-hybridization .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.38. Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Antibacterial Agents
The pyrrolidine ring system has been investigated for its antibacterial properties. Researchers have synthesized derivatives of this compound and evaluated their activity against various bacterial strains. The presence of the thiophene moiety in the N-substituent may enhance antibacterial efficacy .
Anti-Inflammatory Activity
Pyrrolidine derivatives have shown promise as anti-inflammatory agents. The 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide scaffold could be explored further for its potential to modulate inflammatory pathways .
Anticancer Compounds
The pyrrolidine ring system has been associated with anticancer activity. Researchers have synthesized analogs of this compound and evaluated their effects on cancer cell lines. Investigating the structure–activity relationship (SAR) and stereochemistry of these derivatives could lead to novel anticancer agents .
Neuroprotective Agents
Pyrrolidine-based compounds have been studied for their neuroprotective properties. The 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide scaffold may offer potential in protecting neurons from oxidative stress or neurodegenerative conditions .
Enzyme Inhibitors
The pyrrolidine ring system can serve as a scaffold for enzyme inhibitors. Researchers have explored its derivatives as potential inhibitors of specific enzymes involved in disease pathways. Investigating the binding mode to enantioselective proteins could guide drug design .
Molecular Probes and Imaging Agents
Functionalized pyrrolidine derivatives can be used as molecular probes or imaging agents. By incorporating specific functional groups, researchers can tailor these compounds for specific biological targets or imaging modalities .
Future Directions
properties
IUPAC Name |
5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15-8-13(10-18(15)14-4-2-1-3-5-14)16(20)17-9-12-6-7-21-11-12/h1-7,11,13H,8-10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJFUVLGNLKTFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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